molecular formula C6H8N4OS B566914 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone CAS No. 1256643-02-3

5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone

Cat. No. B566914
M. Wt: 184.217
InChI Key: BSDXEPKNVVNLKW-UHFFFAOYSA-N
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Description

The compound “5-amino-1,3,4-thiadiazol-2-yl” is a part of a larger group of compounds known as 1,3,4-thiadiazoles . These compounds are known for their wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves a series of steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds are synthesized efficiently in three steps in high isolated yields .


Molecular Structure Analysis

The molecular structure of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is characterized by the presence of a 1,3,4-thiadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “5-amino-1,3,4-thiadiazol-2-yl” derivatives are mainly related to their biological activities. For instance, these compounds have been found to exhibit urease inhibitory activities .

Scientific Research Applications

  • Urease Inhibitory Activity

    • Field : Medicinal Chemistry
    • Summary : Compounds similar to “5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone” have been synthesized and evaluated for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide .
    • Methods : The compounds were synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation was performed using AutoDock4 .
    • Results : The synthesized compounds showed high activity against the urease enzyme, with IC50 values ranging from 2.85 to 5.83 µM . This is significantly lower than the IC50 values of standard inhibitors thiourea and hydroxyurea, which are 22.00 and 100.00 µM, respectively .
  • Anticancer Activity

    • Field : Pharmacology
    • Summary : Thiadiazole derivatives, which include “5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone”, have been studied for their potential anticancer properties .
    • Methods : The influence of the substituent on the compounds’ activity is depicted .
    • Results : The review presents the current state of knowledge on thiadiazole derivatives that demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action .
  • Inhibitory Activity Against P. infestans

    • Field : Biochemistry
    • Summary : A series of novel 1,3,4-thiadiazole derivatives of glucosides, which may include “5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-pyrrolidinone”, were prepared and showed inhibitory activity against P. infestans .
    • Methods : The compounds were prepared via acetylation, bromination, thioetherification, chlorination, and condensation .
    • Results : Some of the target compounds revealed better inhibitory activity against P. infestans .
  • Electrosynthesis of New 1,3,4-Thiadiazole Derivatives

    • Field : Electrochemistry
    • Summary : The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazol (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .
    • Methods : The study was conducted via cyclic voltammetry (CV) at a glassy carbon electrode (GCE) and in an acetic acid buffer (0.2 M)/ethanol solution mixture . Constant current electrolysis (CCE) was used for the electrosynthesis .
    • Results : The study resulted in the formation of S-S and S-C bonds . The biological activity of the products was also analyzed via an in silico method .
  • Synthesis of Anticancer Compounds

    • Field : Medicinal Chemistry
    • Summary : Compounds were synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using both conventional and microwave methods .
    • Methods : The compounds were synthesized in a laboratory setting, with the specific methods and parameters likely detailed in the original research article .
    • Results : The synthesized compounds were characterized by 1H-NMR, 13C-NMR, mass spectroscopy, IR, and elemental analysis .

Safety And Hazards

The safety and hazards associated with “5-amino-1,3,4-thiadiazol-2-yl” derivatives can also vary depending on the specific compound. For instance, 2-(5-amino-1,3,4-thiadiazol-2-yl)-phenol has a hazard statement of H302, indicating that it is harmful if swallowed .

Future Directions

The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .

properties

IUPAC Name

5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDXEPKNVVNLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

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